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Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2-
iodopropene (CH2=C(I)CHs). Due to a notable absence of experimentally determined data in
publicly accessible literature, this document focuses on the state-of-the-art computational
methodologies that can be employed to accurately predict its thermochemical characteristics.
Furthermore, it details the established experimental protocols that would be utilized for the
direct measurement of these properties. For comparative purposes, available thermochemical
data for the isomeric 3-iodo-1-propene is presented. This guide serves as a critical resource for
researchers requiring thermochemical data for 2-iodopropene for applications in reaction
modeling, process design, and drug development.

Introduction

2-lodopropene is an unsaturated organoiodine compound with potential applications in
organic synthesis and as an intermediate in the preparation of more complex molecules. A
thorough understanding of its thermochemical properties, including its enthalpy of formation,
heat capacity, entropy, and bond dissociation energies, is fundamental for the design and
optimization of chemical processes, the prediction of reaction equilibria and kinetics, and for
assessing its stability and reactivity.
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Despite its relevance, a comprehensive search of the scientific literature, including the NIST
WebBook, reveals a significant lack of experimentally determined thermochemical data for 2-
iodopropene.[1] This guide addresses this data gap by focusing on two key areas:

o Computational Thermochemistry: A detailed exploration of high-level ab initio quantum
chemistry methods that can provide accurate predictions of the thermochemical properties of

2-iodopropene.

o Experimental Methodologies: A thorough description of the standard experimental
techniques that would be employed to measure these properties.

Computational Determination of Thermochemical
Properties

In the absence of experimental data, high-level computational chemistry methods serve as a
powerful and reliable tool for obtaining accurate thermochemical properties.[2][3][4] Methods
such as Gaussian-n (Gn) and Complete Basis Set (CBS) theories are particularly well-suited

for this purpose.

A generalized workflow for the computational determination of the thermochemical properties of
2-iodopropene is illustrated below.
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Computational Workflow for Thermochemical Properties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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